UR-144 Degradant N-pentanoic acid metabolite UR-144 Degradant N-pentanoic acid metabolite UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1630022-97-7
VCID: VC0164065
InChI: InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
SMILES: CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol

UR-144 Degradant N-pentanoic acid metabolite

CAS No.: 1630022-97-7

Cat. No.: VC0164065

Molecular Formula: C21H27NO3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

UR-144 Degradant N-pentanoic acid metabolite - 1630022-97-7

Specification

Description UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
CAS No. 1630022-97-7
Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
IUPAC Name 5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Standard InChI InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
Standard InChI Key HPKJJMLBDDTMFT-UHFFFAOYSA-N
SMILES CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Canonical SMILES CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O

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